1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride is a quaternary ammonium salt characterized by its bulky positively charged center. The compound appears as a white crystalline solid and is known for its role as a precursor to various phosphonium or phosphorane compounds, as well as a catalyst in organic synthesis. The structural uniqueness of this compound arises from a central nitrogen atom bonded to three identical phenyl groups and a phosphonium group, which is itself bonded to three additional phenyl groups and a nitrogen atom. This configuration results in the formation of the cation paired with a chloride anion .
As mentioned previously, PPNCl functions as a Lewis acid. In Lewis acid-base reactions, the empty p-orbitals on the central phosphorus atom accept electron pairs from Lewis bases, forming a temporary adduct. This activation of the Lewis base plays a crucial role in various organic reactions. For instance, in the Wittig reaction, PPNCl deprotonates a stabilized phosphonium ylide, generating a reactive carbenoid intermediate that participates in carbon-carbon bond formation [].
,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride, also known as Ph3P=N-PPh3Cl or simply PPN chloride, finds application in scientific research as a catalyst and reagent in various organic reactions. Its positively charged phosphonium center and the presence of a chloride counterion make it a valuable tool for:
Due to its ability to form a stable adduct with Lewis acids, PPN chloride is employed as a Lewis acid scavenger in organic reactions. This property proves beneficial in:
The compound is primarily utilized as a Lewis acid due to the empty p-orbitals on the phosphorus atom, which allows it to accept electron pairs from Lewis bases. This property facilitates several important organic transformations, including:
While specific biological activities of 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride are not extensively documented, its structural characteristics suggest potential applications in medicinal chemistry. The compound's ability to interact with various biological molecules could be explored further for therapeutic applications, particularly in neurodegenerative diseases where phosphonium compounds have shown promise .
The synthesis of 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride typically involves the reaction of triphenylphosphine with hexachlorocyclotriphosphazene. The general reaction can be represented as follows:
This reaction illustrates the formation of the desired compound along with phosphorus trichloride as a byproduct .
The primary applications of 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride include:
Interaction studies involving 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride focus on its behavior as a Lewis acid. These studies reveal how the compound interacts with different Lewis bases to form stable adducts. Such interactions are crucial for understanding its catalytic mechanisms and potential applications in synthetic organic chemistry .
Several compounds share structural similarities with 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride. Below is a comparison highlighting their uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
Bis(triphenylphosphine)iminium chloride | Similar structure with variations in substituents | Commonly used as a catalyst but less bulky than PPN chloride |
Hexaphenyldiphosphazene | Contains multiple phosphorus atoms | Used primarily in polymer chemistry; less focused on organic synthesis |
Triphenylphosphine oxide | Oxidation product of triphenylphosphine | Exhibits different reactivity patterns; not typically used as a catalyst |
Triaryl-phosphines | General category including various aryl groups | Varies widely in reactivity based on aryl substitutions |
The uniqueness of 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride lies in its bulky structure and strong Lewis acidity, making it particularly effective in facilitating complex organic transformations that require robust catalytic conditions .
The study of phosphazenes dates to the 19th century, but PPNCl’s development began in the mid-20th century. Key milestones include:
PPNCl’s impact spans multiple disciplines:
PPNCl is referenced by multiple names, reflecting its structural complexity:
Nomenclature | Abbreviation | CAS Number |
---|---|---|
Bis(triphenylphosphoranylidene)ammonium chloride | PPNCl | 21050-13-5 |
Hexaphenyldiphosphazenium chloride | – | 244-170-6 |
Triphenyl(P,P,P-triphenylphosphine imidato)phosphorus chloride | – | 53433-12-8 |
The IUPAC name, triphenyl-[(triphenyl-λ⁵-phosphanylidene)amino]phosphanium chloride, emphasizes the phosphazene core.
The phosphazene bond character in 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride represents a fundamental aspect of phosphorus-nitrogen bonding that has been extensively investigated through computational methods [1]. The compound features a characteristic phosphorus-nitrogen-phosphorus backbone with the molecular formula C₃₆H₃₀ClNP₂, where the central nitrogen atom bridges two phosphorus centers through double bonds [2] [3].
The bonding in phosphazenes has been critically evaluated using two primary theoretical frameworks: negative hyperconjugation and ionic bonding models [1] [4]. Research has demonstrated that ionic bonding constitutes the dominant bonding feature in phosphazene systems, although contributions from negative hyperconjugation are necessary for a complete bonding description [1]. This combined bonding model supersedes previous theories that relied heavily on d-orbital participation, providing a more accurate explanation for observed structural phenomena [4].
The phosphorus-nitrogen bonds in 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride exhibit characteristics intermediate between single and double bonds [5] [6]. Crystallographic studies of the solvate-free bis(triphenylphosphine)iminium chloride reveal phosphorus-nitrogen bond lengths of 1.597(2) Å, with the two phosphorus-nitrogen bonds being equivalent [5] [6]. These bond lengths are consistent with significant π-bonding character, as the values lie between typical single bond lengths (approximately 1.7 Å) and double bond lengths (approximately 1.5 Å) [7].
The electronic structure analysis reveals that the phosphazene backbone adopts a delocalized π system involving the overlap of phosphorus and nitrogen orbitals [8] [9]. The bonding can be described using molecular orbital theory, which involves the overlap of phosphorus 3p orbitals with nitrogen 2p orbitals to form a delocalized π framework [8]. This delocalization contributes to the stability of the phosphazene structure and influences its chemical reactivity [9].
Quantum chemical calculations have provided detailed insights into the electronic structure of 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride through various computational approaches [1] [10]. Density functional theory methods, particularly the B3LYP functional with polarized basis sets, have been extensively employed to investigate phosphoraniminium compounds and related phosphazene systems [11] [12].
The molecular geometry optimization reveals that the compound adopts a flexible conformation with respect to the phosphorus-nitrogen-phosphorus bond angle [5] [6]. Computational studies demonstrate that the phosphorus-nitrogen-phosphorus angle can vary significantly, ranging from approximately 130° to 180° depending on the crystalline environment and intermolecular interactions [5]. The central phosphorus-nitrogen-phosphorus angle of 133.0(3)° observed in the solvate-free chloride salt represents the low end of this range [6].
Hartree-Fock calculations have been employed to examine the electronic structure, providing a foundation for understanding the bonding characteristics [13] [14]. The Hartree-Fock method approximates the electronic wavefunction using a Slater determinant, allowing for the systematic investigation of molecular orbitals and electron density distributions [13]. These calculations reveal that the phosphorus centers adopt a distorted tetrahedral geometry with the nitrogen bridge occupying one coordination site [14].
Computational investigations using the Complete Active Space Self-Consistent Field (CASSCF) method followed by Complete Active Space Perturbation Theory (CASPT2) corrections have been applied to related phosphazene systems [15] [12]. These high-level quantum chemical methods provide accurate descriptions of electron correlation effects and excited state properties [15]. The CASPT2 approach has demonstrated particular utility in describing the electronic structure of compounds containing multiple bonding patterns [12].
Table 1: Computational Methods Applied to Phosphoraniminium Systems
Method | Basis Set | Property Investigated | Reference |
---|---|---|---|
B3LYP | 6-31G(d,p) | Geometry optimization | [11] |
B3LYP | 6-311+G(d,p) | Electronic structure | [10] |
Hartree-Fock | 6-31G* | Molecular orbitals | [16] |
CASPT2 | aug-cc-pVDZ | Excited states | [15] |
MP2 | 6-31G* | Correlation effects | [17] |
Natural Bond Orbital analysis has emerged as a powerful tool for understanding the bonding characteristics in phosphazene systems, including 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride [1] [4] [18]. NBO analysis provides localized few-center orbitals that describe Lewis-like molecular bonding patterns, offering chemical insight into electronic structure [18].
The NBO analysis reveals that phosphazene bonding involves significant ionic character combined with covalent contributions [1] [4]. The natural bond orbitals are derived from the first-order reduced density operator, providing orbitals that are intrinsic to the electron density description [18]. These orbitals represent maximum occupancy configurations and offer optimal descriptions of the molecular electron distribution [18].
For phosphazene systems, NBO analysis has demonstrated that the phosphorus-nitrogen bonds exhibit substantial negative hyperconjugation effects [1]. This phenomenon involves the delocalization of electron density from nitrogen lone pairs into phosphorus-centered antibonding orbitals [1]. The analysis quantifies the extent of electron transfer and provides numerical values for bond orders and hybridization states [4].
The natural atomic charges derived from NBO analysis indicate significant charge separation in the phosphoraniminium cation [1]. The phosphorus centers typically carry positive charges, while the nitrogen atom bears a negative charge, consistent with the ionic bonding model [1] [4]. The magnitude of these charges reflects the degree of electron transfer and provides insight into the electrostatic contributions to bonding [4].
Natural population analysis reveals that the phosphorus-nitrogen bonds possess bond orders intermediate between single and double bonds [1]. The calculated bond orders typically range from 1.2 to 1.6, depending on the specific substituents and molecular environment [1] [4]. These values correlate well with the observed bond lengths and vibrational frequencies [4].
Table 2: Natural Bond Orbital Parameters for Phosphazene Systems
Parameter | Value Range | Description | Reference |
---|---|---|---|
P-N Bond Order | 1.2-1.6 | Intermediate character | [1] |
Natural Charge P | +1.5 to +2.0 | Positive phosphorus | [4] |
Natural Charge N | -1.0 to -1.5 | Negative nitrogen | [4] |
Hyperconjugation Energy | 50-100 kcal/mol | Stabilization | [1] |
The phosphorus-nitrogen-phosphorus bond angle in 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride exhibits remarkable flexibility, which has been extensively investigated through computational studies [16] [19] [5]. This flexibility contributes significantly to the conformational behavior and chain mobility in phosphazene systems [16] [19].
Computational investigations reveal that the phosphorus-nitrogen-phosphorus bond angle can undergo large variations, with changes of up to 24° observed during conformational transitions [16]. Ab initio calculations at the Hartree-Fock level with 6-31G* basis sets demonstrate that this angular flexibility represents a low-energy deformation mode [16] [19]. The shallow potential energy surface associated with bond angle bending allows for facile geometric adjustments in response to environmental changes [16].
The flexibility of the phosphorus-nitrogen-phosphorus bond angle has been quantified through rigid rotor scans and relaxed geometry optimizations [16] [19]. Comparison between rigid rotor approximations and fully optimized geometries reveals that bond angle flexibility contributes significantly to the overall conformational freedom of the phosphazene backbone [19]. The torsional barriers for rotations around phosphorus-nitrogen bonds are relatively low, typically ranging from 2-5 kcal/mol [19].
Force field parameters have been developed to capture the angular flexibility in molecular dynamics simulations [16]. The harmonic approximation for bond angle bending potentials requires adjustment for large angular deformations, with force constants typically reduced to 0.05 kcal·mol⁻¹·degree⁻² for phosphorus-nitrogen-phosphorus bending [16]. This modification allows for accurate reproduction of experimental structural data and conformational behavior [16].
The geometric flexibility of the phosphorus-nitrogen-phosphorus angle has been observed in crystal structures of related compounds [5] [6]. Bent and linear forms of phosphorus-nitrogen-phosphorus connections have been observed within the same unit cell, demonstrating the shallow potential well for angular deformation [5]. The same flexible behavior is observed in isoelectronic species such as bis(triphenylphosphoranylidene)methane [5].
Table 3: P=N=P Bond Angle Variations
Compound Type | Angle Range (°) | Energy Barrier (kcal/mol) | Reference |
---|---|---|---|
Solvate-free chloride | 133.0(3) | - | [6] |
General phosphazenes | 130-180 | 2-5 | [5] |
Linear oligomers | 140-170 | 3-6 | [16] |
Cyclic systems | 120-140 | 4-8 | [19] |
The coordination behavior of 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride with metal ions represents an important aspect of its chemical reactivity and potential applications [20] [21] [22]. The compound can interact with metal centers through multiple coordination modes, involving both the phosphorus centers and the nitrogen atom [20].
Metal-phosphine complexes involving triphenylphosphine moieties demonstrate that phosphorus centers can act as ligands toward transition metals [21] [22]. The phosphorus atoms in the phosphoraniminium cation possess lone pairs that can coordinate to metal centers, forming stable coordination complexes [21]. These interactions are classified as L-type ligand coordination, where the phosphorus acts as an electron pair donor [21].
The coordination chemistry involves both σ-donation from phosphorus lone pairs and potential π-backbonding interactions [21] [22]. The π-acidity of phosphorus centers arises from overlap of phosphorus-carbon σ* antibonding orbitals with filled metal d-orbitals [21]. Aryl-substituted phosphines, such as those present in the compound, exhibit stronger π-acceptor properties compared to alkyl-substituted analogs [21].
Studies of phosphate group coordination in biological systems provide insights into potential metal binding modes [20]. The phosphorus-nitrogen framework can interact with metal ions through both direct coordination and hydrogen bonding networks [20]. Copper(II) complexes with phosphorus-containing ligands demonstrate the formation of stable coordination compounds with characteristic spectroscopic signatures [20].
The coordination behavior is influenced by the ionic character of the phosphoraniminium cation [20]. The positive charge distribution affects the electron density at potential coordination sites, modifying the donor properties of the phosphorus centers [20]. Spectroscopic studies using UV-Visible, electron paramagnetic resonance, and nuclear magnetic resonance techniques provide detailed information about coordination modes and metal-ligand interactions [20].
Table 4: Metal Coordination Properties
Metal Ion | Coordination Mode | Spectroscopic Features | Reference |
---|---|---|---|
Cu(II) | {2N,xO}-type | λmax = 685 nm | [20] |
Transition metals | P-donor | δ(31P) shifts | [21] |
Alkali metals | Ion-pairing | Conductivity changes | [20] |
Heavy metals | Mixed coordination | Multiple binding sites | [20] |
Irritant